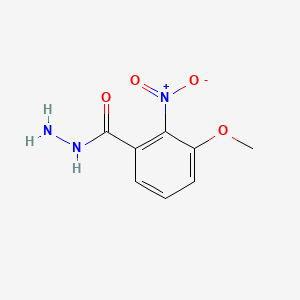

3-Methoxy-2-nitrobenzohydrazide

Description

Contextualization of Benzohydrazides in Organic Chemistry Research

Benzohydrazides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH2). sigmaaldrich.com These compounds are derivatives of hydrazine (B178648) and have been the subject of extensive research due to their versatile chemical reactivity and broad spectrum of biological activities. sigmaaldrich.comnih.gov In the realm of organic chemistry, benzohydrazides serve as crucial intermediates and building blocks for the synthesis of a wide array of heterocyclic compounds. sigmaaldrich.com Their ability to react with aldehydes and ketones to form stable hydrazones makes them valuable reagents in both synthetic and analytical chemistry. nih.gov

The core structure of benzohydrazide (B10538) allows for various substitutions on the benzene ring, leading to a large family of derivatives with tailored properties. sigmaaldrich.com Researchers have been particularly interested in benzohydrazides for their chelating abilities and their utility in the development of novel bioactive molecules. nih.gov The study of benzohydrazides continues to be an active area of research, with new synthetic methodologies and applications being continuously explored. nih.govsigmaaldrich.com

Significance of Substituted Benzohydrazides in Advanced Chemical Synthesis

Substituted benzohydrazides, which are benzohydrazide molecules with additional functional groups on the benzene ring, are of paramount importance in advanced chemical synthesis. The nature and position of these substituents can profoundly influence the molecule's physical, chemical, and biological properties. nih.govsigmaaldrich.com This tunability allows chemists to design and synthesize compounds with specific functionalities for a wide range of applications.

In recent years, the synthesis of substituted benzohydrazide derivatives has become a focal point in organic synthesis. nih.gov These compounds are key precursors in the preparation of various biologically active molecules. For instance, they are readily converted into Schiff bases, which are known to exhibit a wide range of pharmacological effects. nih.gov The synthesis of these derivatives often involves the condensation of a substituted benzohydrazide with an appropriate aldehyde or ketone. sigmaaldrich.com The development of new and efficient synthetic routes to access novel substituted benzohydrazide structures remains a significant endeavor in modern organic chemistry. nih.gov

Historical and Current Research Landscape of 3-Methoxy-2-nitrobenzohydrazide within Chemical Science

Direct and extensive research specifically focused on this compound is limited in the available scientific literature. However, its synthesis can be inferred from standard organic chemistry principles, likely proceeding from its precursors, 3-methoxy-2-nitrobenzoic acid or its derivatives. The reaction would typically involve the treatment of a 3-methoxy-2-nitrobenzoyl derivative (such as an ester or acid chloride) with hydrazine hydrate (B1144303).

While dedicated studies on this compound are not widely documented, the research landscape of structurally similar compounds provides valuable context. For example, related compounds such as (E)-N′-(2-Methoxybenzylidene)-3-nitrobenzohydrazide have been synthesized and characterized, with their crystal structures being a subject of investigation. nih.gov These studies often focus on the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's behavior in the solid state.

The precursor, 3-methoxy-2-nitrobenzaldehyde, is a known compound used in the synthesis of other molecules. sigmaaldrich.com Its properties are well-documented and are presented in the table below.

Table 1: Properties of 3-Methoxy-2-nitrobenzaldehyde

| Property | Value |

| Chemical Formula | C8H7NO4 |

| Molecular Weight | 181.15 g/mol |

| CAS Number | 53055-05-3 |

| Appearance | Fine slightly yellow crystals |

| Melting Point | 97-101 °C |

| InChIKey | GDTUACILWWLIJF-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1N+[O-])C=O |

Data sourced from multiple references. nih.govsigmaaldrich.comlookchem.com

The study of benzohydrazide derivatives is an ongoing field, and while this compound itself has not been a primary focus, the foundational knowledge of its chemical class and related structures provides a strong basis for its potential synthesis and future investigation.

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O4 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

3-methoxy-2-nitrobenzohydrazide |

InChI |

InChI=1S/C8H9N3O4/c1-15-6-4-2-3-5(8(12)10-9)7(6)11(13)14/h2-4H,9H2,1H3,(H,10,12) |

InChI Key |

QUGGNGJJUWQHNN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxy 2 Nitrobenzohydrazide and Its Precursors

Conventional Synthetic Routes to 3-Methoxy-2-nitrobenzohydrazide

Conventional methods for the synthesis of this compound typically involve a series of well-established chemical transformations. These routes, while effective, often require careful optimization to maximize yield and purity.

The synthesis of this compound is not a trivial one-step process but rather a carefully planned multi-step sequence. A logical retrosynthetic analysis reveals that the target molecule can be disconnected at the hydrazide functional group, leading back to a carboxylic acid or its ester derivative, specifically 3-methoxy-2-nitrobenzoic acid or methyl 3-methoxy-2-nitrobenzoate.

The synthesis of the key precursor, 3-methoxy-2-nitrobenzoic acid, can be envisioned starting from more readily available starting materials. For instance, a plausible synthetic pathway for a closely related precursor, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, begins with 3-alkoxy-4-acetoxybenzaldehyde. This starting material undergoes a nitration reaction, followed by deacetylation, methylation, and subsequent oxidation to yield the desired nitrobenzoic acid derivative. google.com A similar strategy can be adapted for the synthesis of 3-methoxy-2-nitrobenzoic acid, likely starting from 3-methoxybenzaldehyde (B106831) or a related compound.

Once the 3-methoxy-2-nitrobenzoic acid is obtained, it can be converted to the corresponding hydrazide. A common and effective method is the reaction of the corresponding methyl ester with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net This involves an initial esterification of the carboxylic acid, followed by hydrazinolysis.

Each step in the synthesis of this compound requires careful optimization of reaction conditions to ensure high efficiency. For the nitration step, the choice of nitrating agent, such as concentrated or fuming nitric acid, and the reaction temperature are critical to control the regioselectivity and prevent over-nitration. google.com

In the conversion of the carboxylic acid to the hydrazide, the esterification step can be catalyzed by an acid, such as sulfuric acid, in an alcohol solvent like methanol (B129727). The subsequent hydrazinolysis with hydrazine hydrate is typically carried out in a protic solvent such as ethanol (B145695), often with heating to drive the reaction to completion. nih.govorientjchem.org The molar ratio of the ester to hydrazine hydrate is a key parameter to optimize, with an excess of hydrazine often employed to ensure complete conversion. researchgate.net

Techniques such as recrystallization and column chromatography are often employed to purify the intermediates and the final product. For instance, after the synthesis of the hydrazide, the product can be precipitated and then recrystallized from a suitable solvent, such as ethanol, to obtain a high-purity solid. lew.ro In a patented method for preparing hydrazide compounds, reactive fractionation or distillation is used to remove alcohol byproducts, driving the reaction to completion and simplifying purification, leading to yields of over 90%. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. These approaches aim to reduce or eliminate the use and generation of hazardous substances, offering more sustainable alternatives to conventional methods.

A key aspect of green chemistry is the reduction or replacement of volatile and toxic organic solvents. For the synthesis of hydrazides, solvent-free conditions have been explored. These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst.

Polyethylene glycol (PEG) has emerged as a promising environmentally benign solvent medium for a variety of organic reactions. researchgate.net Its low toxicity, biodegradability, and ability to be recycled make it an attractive alternative to traditional solvents. While specific examples for the synthesis of this compound in PEG are not extensively documented, the use of PEG has been shown to be effective for other related transformations. For instance, PEG can be used as a medium for the synthesis of hydrazide-PEG conjugates, indicating its compatibility with the hydrazide functional group. nih.govinterchim.fr

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions. hilarispublisher.com The synthesis of hydrazides is a reaction that has been shown to be significantly accelerated by microwave irradiation.

The conventional synthesis of benzohydrazides by reacting a methyl benzoate (B1203000) with hydrazine hydrate can require several hours of refluxing. lew.ro In contrast, microwave-assisted methods can often be completed in a matter of minutes. hilarispublisher.comfip.org For example, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been successfully achieved with microwave irradiation, with reaction times as short as 2-8 minutes and yielding products in the range of 68-81%. fip.orgbohrium.com This rapid and efficient heating is particularly advantageous for the synthesis of nitro-substituted benzohydrazides, where prolonged heating in conventional methods could potentially lead to side reactions. The synthesis of various nitro-substituted benzimidazole (B57391) derivatives, which involves a hydrazide intermediate, has also been effectively carried out using microwave irradiation. lew.ro

Ultrasonic-Assisted Synthesis Techniques

The principles of green chemistry have encouraged the adoption of novel methods that reduce energy consumption and environmental impact researchgate.net. Ultrasonic-assisted synthesis is one such advanced methodology that utilizes high-frequency sound waves to provide the energy for chemical reactions, often leading to significantly reduced reaction times, improved yields, and enhanced reaction rates compared to conventional heating methods researchgate.net.

This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzohydrazide (B10538) derivatives. For instance, 2-Hydroxy-N′-((thiophene-2-yl)methylene)-benzohydrazide has been synthesized effectively using ultrasonication biointerfaceresearch.com. The application of ultrasound to the hydrazinolysis step, where an ester is converted to a hydrazide, can accelerate the reaction. The formation of the benzohydrazide core, a key step in producing the title compound, is a reaction type that can benefit from this approach. While direct studies on the ultrasonic-assisted synthesis of this compound are not widely published, the established success in synthesizing related hydrazide structures strongly suggests its potential applicability.

| Synthesis Step | Conventional Method | Ultrasonic-Assisted Method | Advantages of Ultrasonication |

| Hydrazide Formation | Refluxing for several hours | Irradiation for minutes to hours | Reduced reaction time, energy efficiency, potentially higher yields researchgate.netthepharmajournal.com. |

| Heterocycle Synthesis | Often requires high temperatures and long reaction times | Can proceed at lower temperatures | Milder reaction conditions, improved sustainability profile researchgate.net. |

Mechanistic Studies of Sustainable Synthesis Pathways

Sustainable synthesis pathways are designed to maximize efficiency while minimizing waste and the use of hazardous substances. The mechanism behind ultrasonic assistance involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radical species and accelerating the chemical reaction.

In the context of synthesizing this compound and its precursors, sustainable practices can be integrated at each stage:

Preparation of Intermediates: Utilizing catalytic methods over stoichiometric reagents.

Nitration: Employing optimized conditions to maximize regioselectivity and minimize the formation of by-products, thus reducing separation and purification efforts.

Hydrazide Formation: Using energy-efficient techniques like microwave or ultrasonic irradiation, which can shorten reaction times from hours to minutes thepharmajournal.com.

Synthesis of Key Intermediates and Related Scaffold Derivatives

The successful synthesis of this compound is contingent on the efficient preparation of its key intermediates.

3-Methoxybenzoic acid is a crucial precursor. It is a white crystalline solid that serves as the backbone upon which the nitro and hydrazide functionalities are installed ontosight.ai. Several synthetic routes are available for its preparation:

From 3-Hydroxybenzoic Acid: A common method involves the etherification of 3-hydroxybenzoic acid. This is typically a two-step process where the starting material is first esterified (e.g., using methanol and sulfuric acid) to protect the carboxylic acid. The resulting methyl 3-hydroxybenzoate is then etherified using an alkylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃). Finally, the ester is hydrolyzed back to the carboxylic acid to yield 3-methoxybenzoic acid rasayanjournal.co.in.

From 3-Methoxybenzaldehyde: An alternative route involves the oxidation of 3-methoxybenzaldehyde.

From Arylboronic Acids: A more modern approach involves a palladium- or copper-catalyzed reaction. For example, 3-methoxyphenylboronic acid can be reacted with a suitable carboxylating agent to form 3-methoxybenzoic acid chemicalbook.com.

| Starting Material | Reagents | Key Steps | Reference |

| 3-Hydroxybenzoic Acid | 1. MeOH, H₂SO₄ 2. Alkyl halide, K₂CO₃ 3. Aq. KOH, HCl | Esterification, Etherification, Hydrolysis | rasayanjournal.co.in |

| 3-Methoxybenzaldehyde | Oxidizing Agent (e.g., KMnO₄) | Oxidation | ontosight.ai |

| 3-Methoxyphenylboronic Acid | Ethyl acetoacetate, CuI, K₂CO₃ | C-H activation/Carboxylation | chemicalbook.com |

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto the benzene (B151609) ring. The synthesis of this compound requires the nitration of a 3-methoxybenzoic acid derivative. The positions of the existing methoxy (B1213986) (-OCH₃) and carboxyl (-COOH) groups are critical as they direct where the incoming electrophile (the nitronium ion, NO₂⁺) will add.

The methoxy group is a strong activating group and is ortho, para-directing.

The carboxylic acid group is a deactivating group and is meta-directing.

In 3-methoxybenzoic acid, the positions ortho to the methoxy group are 2 and 4, and the position para is 6. The positions meta to the carboxylic acid are 5 and 1 (where the methoxy group is). The strong activating effect of the methoxy group typically dominates, directing nitration primarily to the 2- and 4-positions.

To achieve the desired 2-nitro isomer, careful control of reaction conditions is essential. The nitration is generally performed using a "nitrating mixture" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) truman.eduyoutube.com. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

It is often advantageous to nitrate (B79036) the ester form (e.g., methyl 3-methoxybenzoate) rather than the free acid. Nitrating the ester can lead to higher yields and cleaner reactions, as the free carboxylic acid can be susceptible to side reactions under the harsh acidic conditions orgsyn.org. The reaction temperature must be kept low (typically below 5-10°C) to control the regioselectivity and prevent the formation of unwanted dinitro by-products truman.edursc.org. After nitration, the ester is hydrolyzed to the corresponding nitro-acid.

The final step in the synthesis of the title compound is the conversion of the carboxylic acid ester (methyl 3-methoxy-2-nitrobenzoate) into the corresponding hydrazide. This transformation is achieved through hydrazinolysis, a reaction with hydrazine hydrate (N₂H₄·H₂O) thepharmajournal.comrsc.org.

The reaction mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (methanol, in the case of a methyl ester) to form the stable benzohydrazide structure. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol rsc.orgrsc.org.

General Procedure:

The methyl 3-methoxy-2-nitrobenzoate is dissolved in ethanol.

Hydrazine hydrate is added to the solution.

The mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) rasayanjournal.co.inrsc.org.

Upon cooling, the product, this compound, often precipitates from the reaction mixture as a solid.

The solid is collected by filtration, washed with cold water or ethanol to remove impurities, and dried thepharmajournal.comrsc.org.

Chemical Reactivity and Transformation Pathways of 3 Methoxy 2 Nitrobenzohydrazide

Reactions at the Hydrazide Moiety

The terminal primary amine (-NH₂) of the hydrazide is a potent nucleophile, while the adjacent amide functionality provides a site for cyclization and other transformations.

A fundamental and widely utilized reaction of 3-methoxy-2-nitrobenzohydrazide is its condensation with various carbonyl compounds, such as aldehydes and ketones. This reaction, typically conducted in a suitable solvent like ethanol (B145695), methanol (B129727), or acetic acid, results in the formation of N-acylhydrazones, a class of Schiff bases. nih.govimpactfactor.orgnih.govasianpubs.orgmdpi.comnih.gov The reaction proceeds via nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). mdpi.commdpi.com

These resulting Schiff bases, such as (E)-N'-(substituted-benzylidene)-3-methoxy-2-nitrobenzohydrazides, are valuable intermediates in their own right and are explored for various applications in coordination chemistry and materials science. nih.govmdpi.com The general reaction is highly efficient and serves as a common first step in multi-step synthetic sequences. nih.govasianpubs.org

Table 1: Representative Condensation Reactions of Hydrazides with Aldehydes

| Hydrazide Reactant | Aldehyde Reactant | Product (Schiff Base) | Reference |

|---|---|---|---|

| 3-Nitrobenzohydrazide | 2-Methoxybenzaldehyde | (E)-N'-(2-Methoxybenzylidene)-3-nitrobenzohydrazide | nih.gov |

| 2-Nitrobenzohydrazide | 2-Methoxybenzaldehyde | N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide | nih.gov |

| Benzohydrazide (B10538) | 2-Hydroxy-3-methoxy benzaldehyde | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide | impactfactor.org |

| 2-Methoxybenzohydrazide | 2-Methoxybenzaldehyde | 2-Methoxy-N′-(2-methoxybenzylidene)benzohydrazide | nih.gov |

| 3,5-Dihydroxy benzoylhydrazine | 2,4,5-Trimethoxy benzaldehyde | 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide | asianpubs.org |

This compound is a key precursor for the synthesis of various five-membered heterocyclic rings. These cyclization reactions leverage the inherent reactivity of the hydrazide moiety to build ring systems containing multiple heteroatoms.

The synthesis of 1,3,4-oxadiazoles from acid hydrazides is a well-established transformation. nih.govej-chem.org One of the most common methods involves the cyclodehydration of a diacylhydrazine intermediate. nih.gov This can be achieved by first reacting this compound with an acyl chloride or carboxylic acid to form the N,N'-diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid. nih.gov

Alternatively, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized in a one-pot reaction by treating this compound with a carboxylic acid in the presence of a suitable cyclizing/dehydrating agent. organic-chemistry.org Another pathway involves the reaction of the hydrazide with orthoesters, which provides both the carbon atom and the dehydrating conditions for the ring closure.

Table 2: General Pathways to 1,3,4-Oxadiazoles from Hydrazides

| Reactant 2 | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Carboxylic Acid / Acyl Chloride | Phosphorus Oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Methyl Ketones | Potassium Carbonate (K₂CO₃) | 2,5-Disubstituted-1,3,4-oxadiazole | organic-chemistry.org |

| N-Acylbenzotriazoles | Triphenylphosphine/Trichloroisocyanuric acid | 2,5-Disubstituted-1,3,4-oxadiazole | organic-chemistry.org |

The hydrazide group is also a cornerstone for the construction of 1,2,4-triazole (B32235) rings. A prevalent method involves the reaction of this compound with compounds that can provide the necessary C-N fragment. For instance, reaction with an isothiocyanate yields a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized to form a 1,2,4-triazole-5-thione derivative.

Another established route begins with the reaction of the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. chemistryjournal.net This forms a dithiocarbazate salt, which upon reaction with hydrazine (B178648) hydrate (B1144303), cyclizes to afford a 4-amino-1,2,4-triazole-5-thione. chemistryjournal.net These triazole-thiones are versatile intermediates for further functionalization. General methods for triazole synthesis often involve the cyclization of amidrazones or condensation of hydrazides with various nitrogen-containing reagents. nih.govraco.cat

Pyrazoles: The synthesis of pyrazole (B372694) rings can be achieved through the reaction of hydrazides or hydrazines with 1,3-dicarbonyl compounds, a reaction known as the Knorr pyrazole synthesis. youtube.comnih.gov For this compound, this would involve condensation with a β-diketone or a β-ketoester. The reaction proceeds through initial hydrazone formation at one carbonyl group, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. Multicomponent reactions involving a hydrazine, an aldehyde, a β-ketoester, and a nitrile are also powerful methods for creating highly substituted pyrazoles. nih.gov

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring system is readily accessible from this compound. A common pathway involves the conversion of the hydrazide into a thiosemicarbazide by reacting it with an isothiocyanate. nih.gov This thiosemicarbazide intermediate can then undergo acid-catalyzed cyclodehydration, for example using concentrated sulfuric acid, to yield a 2-amino-5-substituted-1,3,4-thiadiazole. nih.govclockss.org Alternatively, reacting the hydrazide with thiocarbonyl reagents like carbon disulfide can also lead to thiadiazole derivatives under appropriate conditions. researchgate.netresearchgate.net

While condensation and cyclization are the most prominent reactions, the hydrazide moiety can also undergo N-alkylation and N-acylation at the terminal nitrogen atom. This nitrogen is nucleophilic and can react with electrophilic reagents such as alkyl halides or acyl chlorides. These reactions typically require a base to deprotonate the nitrogen, increasing its nucleophilicity. However, controlling the selectivity can be challenging, as reactions can potentially occur at either the terminal (-NH₂) or the internal (-NH-) nitrogen, and over-alkylation or acylation is possible. These reactions are less common as primary synthetic routes compared to cyclization but are used for modifying the hydrazide structure or for preparing specific intermediates.

Cyclization Reactions Leading to Heterocyclic Systems

Transformations Involving the Nitro Group

The nitro group on the aromatic ring is a key site of reactivity, primarily through reduction to an amine or by activating the ring for nucleophilic substitution reactions.

The conversion of the aromatic nitro group in this compound to an amino group is a fundamental transformation, yielding 3-amino-2-methoxybenzohydrazide. This reaction significantly alters the electronic properties and biological activity of the molecule, converting an electron-withdrawing group into an electron-donating one. The resulting aminobenzohydrazide is a valuable intermediate, particularly for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

A variety of established methods for the reduction of aromatic nitro compounds can be employed. The choice of reagent is crucial to ensure chemoselectivity, preserving the hydrazide and methoxy (B1213986) functionalities. Common and effective reducing systems are summarized in the table below.

| Reagent/Catalyst | Conditions | Notes |

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl, Acetic Acid) | A classic and reliable method for selective nitro group reduction in the presence of other reducible groups. wikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | A clean and efficient method, though care must be taken as it can also reduce other functional groups under certain conditions. wikipedia.org |

| Iron (Fe) powder | Acidic medium (e.g., Acetic Acid, NH₄Cl) | An inexpensive and mild option, often used in industrial-scale reductions. wikipedia.org |

| Sodium Borohydride (NaBH₄) | In presence of a catalyst (e.g., Ni(OAc)₂·4H₂O) | While NaBH₄ alone does not typically reduce nitro groups, its reactivity is enhanced by transition metal catalysts, allowing for reduction under mild, room-temperature conditions. nih.gov |

The successful synthesis of the related 3-amino-4-chloro benzohydrazide highlights the feasibility of reducing a nitro group without affecting the hydrazide moiety. researchgate.net The resulting product, 3-amino-2-methoxybenzohydrazide, is the precursor to 2-amino-3-methoxybenzoic acid, a known metabolite. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is a powerful reaction for modifying aromatic rings. The mechanism requires the presence of a strong electron-withdrawing group, such as a nitro group, to activate the ring towards attack by a nucleophile. wikipedia.org This activation is most effective when the electron-withdrawing group is positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgchadsprep.commasterorganicchemistry.com

In the structure of this compound, the nitro group is at the C2 position, and the methoxy group is at the C3 position. There is no inherent leaving group like a halogen on the ring. The methoxy group itself is generally a poor leaving group. While the nitro group is ortho to the methoxy group, which provides some electronic activation, this arrangement is less favorable for SNAr compared to a para positioning. Therefore, direct nucleophilic displacement of a substituent on this compound is challenging and would likely require harsh reaction conditions or the presence of additional activating groups. For instance, in the more activated compound 2,6-dinitroanisole, the methoxy group can be displaced by an amine. acs.org

Modifications at the Methoxy Group

The methoxy group is a potential site for modification, primarily through O-demethylation to reveal a phenolic hydroxyl group. This transformation can be accomplished using various reagents, although no specific studies on the alkylation of the resulting phenol (B47542) have been reported.

Demethylation: The cleavage of the aryl-methyl ether bond is a common transformation but often requires potent reagents. chem-station.com The choice of reagent must consider the stability of the nitro and hydrazide groups present in the molecule.

| Reagent | Typical Conditions | Mechanism/Notes |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to 0 °C) in CH₂Cl₂ | A highly effective but aggressive Lewis acid. It coordinates to the ether oxygen, followed by nucleophilic attack of bromide on the methyl group. chem-station.com |

| Aluminum Trichloride (AlCl₃) | Heating in a solvent like dichloromethane (B109758) or acetonitrile | A strong Lewis acid, less reactive than BBr₃. chem-station.comgoogle.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, often heated to ~130 °C | A strong Brønsted acid. Protonation of the ether oxygen is followed by SN2 attack by the bromide ion. chem-station.com |

| Acidic Lithium Bromide (ACLB) | Concentrated LiBr with HCl, heated (e.g., 110 °C) | An effective system where protonation of the ether is followed by SN2 substitution with bromide. rsc.org |

Research on the demethylation of 2-methoxybenzoic acid has shown that the ortho-carboxylic acid group can accelerate the reaction through an intramolecular proton transfer via a stable six-membered ring intermediate. rsc.org It is plausible that the ortho-hydrazide group in this compound could participate in a similar fashion, potentially facilitating the demethylation process under acidic conditions.

Coordination Chemistry and Ligand Properties of this compound Derivatives

While the parent this compound is not an ideal ligand, its derivatives, particularly the reduced product 3-amino-2-methoxybenzohydrazide, are excellent candidates for forming stable complexes with transition metals. The introduction of the amino group creates a rich array of donor atoms (N, O) that can chelate to metal ions.

The field of bioorganometallic chemistry often utilizes amino acids and related molecules to form complexes with transition metals. nih.gov Substituted benzohydrazides and other heterocyclic amines are well-known to act as versatile ligands. nih.govabechem.comelsevierpure.comnih.gov

The derivative, 3-amino-2-methoxybenzohydrazide, possesses multiple potential coordination sites:

The nitrogen of the primary amino group.

The oxygen of the methoxy group.

The carbonyl oxygen of the hydrazide.

The terminal nitrogen of the hydrazide.

This arrangement allows the ligand to bind to a metal center in several ways, such as a bidentate or tridentate fashion, forming stable five- or six-membered chelate rings. For example, coordination could occur through the amino nitrogen and the carbonyl oxygen, or involve the amino nitrogen, methoxy oxygen, and a nitrogen from the hydrazide group. Studies on related systems, such as Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde, have demonstrated the ability of the 3-methoxy substituted phenyl ring to be incorporated into stable metal complexes with Cu(II), Ni(II), and Co(II). ijert.org The formation of new M-O and M-N bonds is a key feature in the stabilization of these complexes. nih.govijert.org

Complexation with Lanthanide Ions

The interaction of hydrazide-based ligands with lanthanide(III) ions is a subject of significant interest in coordination chemistry. nih.gov While direct studies on this compound are not extensively detailed in the provided information, the behavior of analogous benzohydrazide compounds offers valuable insights into its potential complexation with lanthanide ions. nih.gov The hydrazide group (-CONHNH2) in these molecules provides key donor sites—the carbonyl oxygen and the terminal amino nitrogen—which can effectively bind to the hard Lewis acidic lanthanide(III) ions. nih.gov

The synthetic conditions, such as the choice of solvents and reaction temperatures, are expected to play a crucial role in the formation and final structure of lanthanide(III) complexes with this compound. nih.gov For instance, hydrothermal synthesis is a common method employed for the preparation of such complexes. nih.gov It is also conceivable that under certain conditions, in situ transformations of the ligand, such as hydrolysis, could occur, leading to the formation of different coordination assemblies. nih.gov

The complexation process typically involves the reaction of a lanthanide(III) salt, often a nitrate (B79036), with the hydrazide ligand in a suitable solvent. researchgate.net The resulting complexes may incorporate not only the primary ligand but also counter-ions (e.g., nitrate) and solvent molecules within the coordination sphere of the lanthanide ion. nih.gov

Characterization of Coordination Geometries and Binding Modes

The coordination geometry of lanthanide complexes is notoriously variable due to the large ionic radii and the lack of strong crystal field stabilization effects for the f-block elements. Consequently, high and variable coordination numbers are a common feature. For complexes involving hydrazide-type ligands, several binding modes are possible.

Based on studies of related benzohydrazide ligands, this compound is expected to act as a bidentate ligand, coordinating to the lanthanide ion through the carbonyl oxygen and the amino nitrogen of the hydrazide moiety. nih.govresearchgate.net This chelation forms a stable five-membered ring, which is a favorable arrangement in coordination chemistry.

In the solid state, the precise coordination geometry around the lanthanide center would be determined through single-crystal X-ray diffraction. Spectroscopic techniques are also vital for characterizing these complexes. Infrared (IR) spectroscopy can confirm the coordination of the carbonyl group, typically observed as a shift to a lower wavenumber upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for paramagnetic lanthanide complexes, can provide detailed information about the structure in solution. nih.gov

The coordination environment of the lanthanide ion is often completed by the coordination of anions, such as nitrate, which can act as unidentate or bidentate ligands, and sometimes water molecules. nih.gov This can lead to coordination numbers of seven, eight, nine, or even higher, resulting in geometries such as monocapped octahedral, distorted bicapped square antiprism, or distorted square antiprism. researchgate.netnih.gov

Table 1: Potential Coordination Characteristics of this compound with Lanthanide Ions

| Feature | Description |

| Ligand Type | Bidentate |

| Donor Atoms | Carbonyl Oxygen, Amino Nitrogen |

| Common Lanthanide Salts | Ln(NO₃)₃·nH₂O |

| Potential Coordination Numbers | 7, 8, 9+ |

| Possible Geometries | Monocapped Octahedral, Distorted Bicapped Square Antiprism, Distorted Square Antiprism |

| Characterization Techniques | Single-Crystal X-ray Diffraction, IR Spectroscopy, NMR Spectroscopy |

Ligand Design Principles and Chelation Effects

The design of ligands for selective complexation of lanthanide ions is a cornerstone of modern coordination and materials chemistry. nih.gov The effectiveness of a ligand like this compound is rooted in several key principles.

The presence of both a hard donor atom (carbonyl oxygen) and a borderline donor atom (amino nitrogen) makes the hydrazide group well-suited for binding to the hard lanthanide(III) ions. nih.gov The methoxy and nitro substituents on the benzene (B151609) ring can also influence the electronic properties and steric profile of the ligand. The electron-withdrawing nitro group can affect the acidity of the N-H protons and the donor strength of the adjacent carbonyl oxygen. The methoxy group can influence the ligand's solubility and conformational flexibility.

A crucial aspect of ligand design is the chelation effect. By binding to the metal ion through two donor atoms, this compound forms a thermodynamically more stable complex compared to analogous monodentate ligands. This enhanced stability, known as the chelate effect, is entropically driven.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 2 Nitrobenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Methoxy-2-nitrobenzohydrazide, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous structural evidence.

The ¹³C NMR spectrum provides information on the carbon skeleton. Based on data for analogous compounds like 3-methoxy-2-nitrobenzoic acid and 3-methoxybenzaldehyde (B106831), the aromatic carbons of this compound are expected to resonate in the region of 112-160 ppm. chemicalbook.comrsc.org The carbonyl carbon of the hydrazide group would likely appear downfield, typically above 160 ppm. nih.gov The methoxy (B1213986) carbon signal is anticipated around 55-58 ppm. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.7 | 112 - 138 |

| C-OCH₃ | - | ~150-160 |

| C-NO₂ | - | ~140-150 |

| C-C=O | - | ~130-135 |

| C=O | - | >160 |

| OCH₃ | 3.8 - 3.9 | ~56 |

| NH | Variable (broad) | - |

| NH₂ | Variable (broad) | - |

Note: These are predicted values based on similar compounds and are subject to experimental verification.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed. harvard.eduprinceton.eduyoutube.comslideshare.net

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring. princeton.eduslideshare.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbons attached to hydrogens. princeton.eduyoutube.comslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the methoxy group to its corresponding aromatic carbon and linking the aromatic protons to the carbonyl carbon and the carbon bearing the nitro group. princeton.eduyoutube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could be used to confirm the ortho relationship between the methoxy and nitro groups by observing a through-space interaction between the methoxy protons and a proton on the aromatic ring. harvard.eduslideshare.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are essential for identifying functional groups and studying non-covalent interactions.

The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. While a specific spectrum for the target molecule is not available, data from related compounds like 3-methoxy-2-nitrobenzoic acid and other substituted benzaldehydes and hydrazides can be used for prediction. chemicalbook.comnist.govresearchgate.netnist.govchemicalbook.com

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (hydrazide) | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methoxy) | Stretching | 2850 - 2960 |

| C=O (amide I) | Stretching | 1640 - 1680 |

| N-H (amide II) | Bending | 1515 - 1570 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ | Symmetric Stretching | 1335 - 1385 |

| C-O (methoxy) | Stretching | 1000 - 1300 |

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the assignment of each observed band to a specific molecular motion. researchgate.net

The presence of the hydrazide group allows for the formation of intermolecular hydrogen bonds, which can significantly influence the vibrational frequencies. The N-H and C=O stretching bands are particularly sensitive to hydrogen bonding. Broadening and a shift to lower wavenumbers of the N-H stretching band, and a similar shift for the C=O band, would be indicative of strong hydrogen bonding in the solid state. nih.gov

Tautomerism, specifically the potential for keto-enol or amide-imidol tautomerism in the hydrazide moiety, could also be investigated using vibrational spectroscopy. The presence of characteristic C=N and O-H stretching bands, alongside the amide bands, might suggest the existence of a tautomeric equilibrium.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. While a specific mass spectrum for this compound was not found, analysis of related structures like 3-nitrobenzhydrazide (B147307) (m/z 181.15) suggests potential fragmentation pathways. nih.gov

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₈H₉N₃O₄⁺ |

| [M - NH₂]⁺ | C₈H₇N₂O₄⁺ |

| [M - N₂H₃]⁺ | C₈H₆NO₄⁺ |

| [M - CON₂H₃]⁺ | C₇H₆NO₃⁺ |

| [C₇H₆NO₂]⁺ | 3-methoxy-2-nitrophenyl cation |

| [C₆H₄O]⁺ | Benzyne radical cation |

The fragmentation pattern would likely involve initial loss of small neutral molecules like ammonia (B1221849) (NH₃), diazene (B1210634) (N₂H₂), or the elements of the hydrazide group, followed by fragmentation of the aromatic ring.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between molecules that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is established as C₈H₉N₃O₄. HRMS provides an experimental mass measurement that can be compared against the calculated exact mass of the protonated molecule, [M+H]⁺, to unequivocally confirm this formula. The high precision of HRMS, typically within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula. nih.gov

Table 1: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉N₃O₄ |

| Molecular Weight (Nominal) | 211 g/mol |

| Calculated Exact Mass | 211.0593 Da |

| Calculated Exact Mass [M+H]⁺ | 212.0665 Da |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. The study of these fragments helps to piece together the molecule's structure.

The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO₂) or parts of it (O, NO). youtube.com Hydrazides typically show cleavage at the amide C-N bond and the N-N bond. Based on these principles, a probable fragmentation pathway for this compound can be proposed. The molecular ion peak would be observed at an m/z corresponding to its molecular weight. Subsequent fragmentation would lead to several key daughter ions that are diagnostic for its structure. chemguide.co.ukresearchgate.net

Table 2: Proposed Mass Spectrometric Fragments of this compound

| m/z (Proposed) | Ion Structure | Fragmentation Pathway |

| 211 | [C₈H₉N₃O₄]⁺• | Molecular Ion (M⁺•) |

| 181 | [C₈H₉N₃O₃]⁺• | Loss of NO from the nitro group |

| 180 | [C₇H₆NO₃]⁺ | Cleavage of the N-N bond and loss of •NH₂ |

| 165 | [C₈H₉N₂O₂]⁺ | Loss of NO₂ from the nitro group |

| 135 | [C₇H₅O₂]⁺ | Loss of NH₂NH₂ and NO₂ |

| 107 | [C₇H₇O]⁺ | Subsequent fragmentation of the benzoyl moiety |

X-ray Crystallography of this compound and its Derivatives

Solid-State Molecular Conformation and Geometry

Analysis of derivatives such as N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide reveals key conformational features. researchgate.net In such structures, the molecule is generally not planar. A significant dihedral angle typically exists between the two aromatic rings (the nitro-substituted ring and the methoxy-substituted ring from the aldehyde). For example, in N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide, this angle is 111.7 (2)°. researchgate.net

The nitro group itself is often twisted out of the plane of the benzene (B151609) ring to which it is attached. In the aforementioned derivative, the plane defined by the nitro group (O-N-O) forms a dihedral angle of 26.7 (2)° with the plane of its benzene ring. researchgate.net The methoxy group, conversely, tends to be nearly coplanar with its associated benzene ring, as shown by a small torsion angle (e.g., C15–O4–C10–C11 of -3.2 (2)°). researchgate.net These geometric parameters are crucial for understanding the molecule's shape and potential steric interactions.

Table 3: Selected Geometric Parameters from a Representative Derivative, N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide

| Parameter | Description | Value |

| Dihedral Angle | Angle between the two benzene rings | 111.7 (2)° researchgate.net |

| Dihedral Angle | Angle between the nitro group plane and its benzene ring | 26.7 (2)° researchgate.net |

| Torsion Angle | C15–O4–C10–C11 (describing methoxy group planarity) | -3.2 (2)° researchgate.net |

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice is governed by non-covalent interactions. For benzohydrazide (B10538) derivatives, hydrogen bonding is a dominant force in defining the supramolecular architecture. nih.gov The hydrazide moiety provides both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the nitrogen atoms).

In the crystal structures of related compounds, intermolecular N-H···O hydrogen bonds are consistently observed. These interactions often link adjacent molecules into one-dimensional chains or centrosymmetric dimers. researchgate.netnih.govnih.gov For instance, in (E)-N′-(2-Methoxybenzylidene)-3-nitrobenzohydrazide, N-H···O and C-H···O hydrogen bonds connect molecules into chains. nih.gov In other cases, these interactions can form more complex two-dimensional networks. researchgate.net

Table 4: Hydrogen Bonding Interactions in a Related Structure, (E)-N′-(2-Methoxybenzylidene)-3-nitrobenzohydrazide

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N2–H2A···O1ⁱ | 0.86 | 2.11 | 2.915 (5) | 156 |

| C1–H1A···O2ⁱⁱ | 0.93 | 2.59 | 3.498 (7) | 165 |

| (Symmetry codes: (i) x, y, z-1; (ii) x+1/2, -y+1/2, z-1/2). Data extracted from a representative structure. nih.gov |

Polymorphism and Co-crystallization Studies (if applicable)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physical properties. Compounds with flexible conformations and multiple hydrogen bonding sites, such as this compound, are potential candidates for polymorphism. mdpi.comresearchgate.net Different polymorphs can arise from variations in the hydrogen bonding network or packing efficiency. mdpi.com

While no specific studies on the polymorphism of this compound itself were identified, research on analogous molecules demonstrates this phenomenon. For example, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to crystallize as two distinct polymorphs with different symmetries and packing arrangements. mdpi.comresearchgate.net

Furthermore, the ability to form co-crystals, where the target molecule crystallizes with another distinct molecule (a co-former), is another area of interest. A study on a related system reported the formation of a co-crystalline compound involving N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide, highlighting the capacity of these molecules to participate in complex supramolecular assemblies. researchgate.net These studies suggest that the solid-state chemistry of this compound could be rich with potential for polymorphism and co-crystallization, warranting further investigation.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 2 Nitrobenzohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules such as 3-Methoxy-2-nitrobenzohydrazide, including its stable geometry, electronic orbitals, spectroscopic signatures, and reactivity.

Geometry Optimization: The first step in most computational analyses is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For organic molecules, this is commonly achieved using DFT methods, with the B3LYP functional being a popular and reliable choice, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.govinpressco.commdpi.com This process calculates the potential energy of the molecule for different atomic arrangements until a minimum energy conformation is found. For this compound, optimization would determine the precise bond lengths, bond angles, and dihedral angles, particularly the orientation of the methoxy (B1213986), nitro, and hydrazide groups relative to the benzene (B151609) ring.

Electronic Structure Analysis: Once the geometry is optimized, the electronic properties can be analyzed. Key to this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital containing the most loosely held electrons and acts as an electron donor.

LUMO: Represents the lowest energy orbital that can accept electrons, thus acting as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov In molecules like this compound, the HOMO is typically distributed over the electron-rich benzene ring and hydrazide moiety, while the electron-withdrawing nitro group causes the LUMO to be localized in its vicinity.

Below is a table showing representative FMO energies and related chemical descriptors calculated for a similar hydrazone compound, illustrating the type of data obtained from such an analysis.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.18 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.79 |

| Energy Gap | ΔE | 4.39 |

| Ionization Potential | I | 6.18 |

| Electron Affinity | A | 1.79 |

Data adapted from theoretical calculations on 3-(Benzyl)-4-(3-acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. ejosat.com.tr

DFT calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms with high accuracy. d-nb.infonih.govrsc.org Theoretical predictions can aid in the assignment of complex experimental spectra. For this compound, calculations would predict distinct signals for the aromatic protons, the N-H protons of the hydrazide group, and the methyl protons of the methoxy group. The accuracy of these predictions is often improved when calculations account for solvent effects and conformational averaging. d-nb.info

The following table presents a comparison of experimental ¹H NMR data for a related benzohydrazide (B10538) derivative with theoretically calculated values, demonstrating the predictive power of this method.

| Proton Assignment | Experimental δ (ppm) |

|---|---|

| NH (Imidol) | 11.9 - 11.7 |

| CH=N (Azomethine) | 8.8 - 8.4 |

| Ar-H | 7.9 - 6.5 |

| OCH3 | 3.8 - 3.6 |

Data representative of various benzohydrazide derivatives in DMSO solution.

IR Frequencies: Theoretical vibrational (infrared) spectra can also be calculated using DFT. This involves computing the second derivatives of the energy with respect to atomic positions to determine the frequencies of molecular vibrations. These calculated frequencies often correlate well with experimental Fourier-transform infrared (FTIR) spectra and help in assigning specific absorption bands to functional group vibrations. scielo.org.zaderpharmachemica.com For this compound, key predicted vibrations would include the N-H stretch of the amine, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the NO₂ group, and the C-O stretch of the methoxy group. scielo.org.zanih.gov

The table below lists characteristic IR absorption bands for functional groups present in benzohydrazide derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

|---|---|---|

| N-H | Stretching | 3430 - 3220 |

| C-H (Aromatic) | Stretching | 3080 - 3000 |

| C=O (Amide I) | Stretching | 1650 - 1600 |

| NO2 | Asymmetric Stretch | 1560 - 1515 |

| NO2 | Symmetric Stretch | 1355 - 1315 |

Data compiled from studies on various substituted benzohydrazides. derpharmachemica.com

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) within a molecule. joaquinbarroso.com It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant electronic delocalization or hyperconjugative interaction.

For this compound, NBO analysis would reveal:

Hyperconjugation: Interactions between the lone pairs of the oxygen atoms (in the methoxy, nitro, and carbonyl groups) and the π* anti-bonding orbitals of the benzene ring.

Charge Delocalization: The extent of electron delocalization from the benzene ring to the electron-withdrawing nitro and carbonyl groups.

Intramolecular Hydrogen Bonding: The potential for a weak hydrogen bond between the N-H of the hydrazide and the oxygen of the adjacent nitro group, which would stabilize the molecular conformation.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. nih.gov They are invaluable for predicting how a molecule will interact with other species and for identifying sites of nucleophilic and electrophilic attack. researchgate.net

The MEP map is color-coded to indicate different potential values:

Red/Yellow: Regions of negative potential, rich in electrons. These are sites susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of positive potential, electron-poor. These are sites susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms like N-H).

Green: Regions of neutral potential.

For this compound, an MEP map would be expected to show the most negative potential (red) localized on the oxygen atoms of the carbonyl and nitro groups. The most positive potential (blue) would be concentrated around the amine (N-H) protons of the hydrazide moiety, indicating their role as hydrogen bond donors. nih.govmanipal.edu

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent. nih.gov

Conformational Analysis: this compound has several rotatable single bonds, primarily in the hydrazide linker (-CO-NH-NH₂). This flexibility allows the molecule to adopt various conformations in solution. MD simulations can model the movement of the molecule in a simulated solvent box (e.g., water or DMSO) over nanoseconds. By analyzing the simulation trajectory, one can identify the most stable and frequently occurring conformations and understand the energy barriers between them.

Tautomeric Equilibria: Hydrazide derivatives can exhibit tautomerism, existing in equilibrium between an amide form (-CO-NH-) and an imidol form (-C(OH)=N-). mdpi.com The relative stability of these tautomers can be influenced by the solvent environment. orientjchem.org While the amide form is typically more stable, the imidol tautomer may be stabilized by intramolecular hydrogen bonding or specific solvent interactions. Computational methods, including both DFT (with solvent models) and MD simulations, can calculate the relative energies of these tautomers to predict which form will be predominant in a given solution. mdpi.comorientjchem.org

Investigation of Intermolecular Interactions in Solution

No specific studies on the intermolecular interactions of this compound in solution were found. Such investigations would typically involve computational methods to understand how the molecule interacts with various solvents, which is crucial for predicting its behavior in different chemical environments.

Quantum Chemical Descriptors and Reactivity Indices

A detailed analysis of the quantum chemical descriptors and reactivity indices for this compound is not available. This type of study would calculate parameters like HOMO-LUMO energy gaps, electronegativity, and chemical hardness to predict the molecule's reactivity and stability.

Reaction Mechanism Studies and Transition State Calculations for Chemical Transformations

There is no published research detailing the reaction mechanisms and transition state calculations for chemical transformations involving this compound. These studies are fundamental to understanding the pathways of its synthesis and degradation, as well as its potential to participate in various chemical reactions.

Applications of 3 Methoxy 2 Nitrobenzohydrazide in Chemical Science

As a Versatile Synthetic Intermediate and Building Blockresearchgate.netnih.govrsc.org

The hydrazide functional group is a cornerstone of synthetic chemistry, valued for its nucleophilicity and its ability to undergo condensation reactions to form stable hydrazone linkages. rsc.orgnih.gov Benzoylhydrazones, in particular, serve as crucial intermediates in a wide array of organic transformations. researchgate.net

3-Methoxy-2-nitrobenzohydrazide serves as a valuable precursor for creating more complex molecular architectures. The hydrazide group can be acylated, alkylated, or used in coupling reactions to build larger molecules. The presence of the nitro and methoxy (B1213986) groups on the aromatic ring influences the reactivity of the molecule and provides sites for further functionalization. numberanalytics.com For instance, the nitro group can be reduced to an amine, opening pathways to a different class of derivatives.

The typical synthesis of a benzohydrazide (B10538) involves the reaction of the corresponding benzoic acid ester with hydrazine (B178648) hydrate (B1144303). rsc.org In the case of this compound, it would be prepared from an ester of 3-methoxy-2-nitrobenzoic acid. This precursor chemistry underscores its role as a deliberate building block, designed for specific synthetic targets. While benzoylhydrazones are widely applied in medicinal chemistry, they are also fundamental in the synthesis of various organic compounds. researchgate.net

One of the most significant applications of hydrazides is in the synthesis of heterocyclic compounds. researchgate.net By reacting this compound with appropriate aldehydes or ketones, a corresponding hydrazone can be formed. This hydrazone, possessing the reactive azomethine group (-C=N-), is a key intermediate for constructing various five- and six-membered heterocyclic rings. dergipark.org.tr

Hydrazones are well-known precursors for synthesizing a variety of heterocyclic systems, including:

Thiazoles researchgate.net

Pyridines researchgate.net

Pyrazoles

Oxadiazoles

Triazoles

For example, the reaction of isatin-3-thiosemicarbazone (a related hydrazone derivative) with reagents like 1,2-dibromoethane (B42909) or 2,3-dichloroquinoxaline (B139996) leads to the formation of condensed bridgehead heterocyclic systems like thiazolo-as-triazino[5,6-b]indoles. researchgate.net This demonstrates the utility of the hydrazone scaffold in creating complex, fused-ring structures. The specific substituents on the benzohydrazide, such as the 3-methoxy and 2-nitro groups, would modulate the electronic properties and reactivity of the resulting heterocycles.

Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazide/Hydrazone Precursors This table provides representative examples of heterocyclic syntheses starting from hydrazone derivatives, illustrating the potential pathways for this compound.

| Starting Material Class | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Aroylhydrazones | N/A (Cyclization) | 1,3,4-Oxadiazoles | General Knowledge |

| Isatin-3-thiosemicarbazone | 1,2-Dibromoethane | Thiazolo-as-triazino[5,6-b]indoles | researchgate.net |

| Isatin-3-thiosemicarbazone | 2,3-Dichloroquinoxaline | Thiazolo-as-triazino[5,6-b]indoles | researchgate.net |

| Dithiomalondianilide | 3-Aryl-2-cyanoacrylamides | Dithiolopyridine-5-carboxamides | sciforum.net |

In Analytical Chemistry

Hydrazide derivatives are widely employed in analytical chemistry, particularly after conversion to their corresponding hydrazones, which can act as sensitive and selective chemosensors for detecting various species, especially metal ions. researchgate.netdergipark.org.tr

Hydrazones are excellent chelating agents because they possess both proton-donating (N-H) and proton-accepting (C=O and C=N) sites, allowing them to form stable complexes with metal ions. dergipark.org.trresearchgate.net The formation of these complexes often results in a distinct physical change, such as a new color or the emission of light, which forms the basis for their use as sensors. rsc.orgrsc.org

A notable example is the hydrazone 3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (3-HNHBH), which has been developed as a highly selective and reusable colorimetric sensor for copper (II) ions in aqueous media. rsc.orgnih.govresearchgate.net This sensor demonstrates a clear color change upon binding with Cu²⁺ and has a very low detection limit of 0.34 µg L⁻¹. rsc.orgresearchgate.net Similarly, other hydrazone-based sensors have been designed for the fluorescent detection of ions like Al³⁺, Fe³⁺, Zn²⁺, and Hg²⁺. rsc.orgnih.gov

Given its structure, this compound could be condensed with a suitable aldehyde to create a hydrazone sensor. The oxygen atoms of the methoxy and carbonyl groups, along with the nitrogen atoms of the hydrazone linkage, could serve as coordination sites for specific metal ions.

The complexation event between a hydrazone sensor and a metal ion is monitored using spectroscopic techniques. rsc.org This makes hydrazones effective derivatization reagents, converting the often-invisible presence of a metal ion into a measurable signal.

Colorimetric Sensing : The binding of a metal ion can alter the electronic structure of the hydrazone, causing a shift in its maximum absorption wavelength (λmax) and a visible color change. rsc.orgresearchgate.net This change can be quantified with a UV-Vis spectrophotometer. dergipark.org.tr

Fluorescence Sensing : Many hydrazone-based sensors are designed to be fluorescent. rsc.orgnih.gov The binding of a specific metal ion can either enhance ("turn-on") or quench ("turn-off") the fluorescence signal, which can be measured with high sensitivity using a spectrofluorometer. rsc.organalchemres.org For instance, a phenylhydrazone derivative of difluorenylpiperidin-4-one was shown to be a selective fluorescent sensor for Mg²⁺ ions with a low detection limit of 1 x 10⁻⁸ mol dm⁻³. analchemres.org

The utility of these compounds as derivatization reagents lies in their ability to provide high sensitivity and selectivity, allowing for the detection of trace amounts of specific ions even in complex mixtures. mdpi.com

Table 2: Performance of Hydrazone-Based Metal Ion Sensors This table showcases the performance of representative hydrazone sensors for different metal ions, highlighting the analytical potential of this class of compounds.

| Hydrazone Sensor | Target Ion | Detection Method | Limit of Detection (LoD) | Reference |

|---|---|---|---|---|

| 3-Hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone | Cu²⁺ | Colorimetric | 0.34 µg L⁻¹ | rsc.orgresearchgate.net |

| Phenylhydrazone of difluorenylpiperidin-4-one | Mg²⁺ | Fluorescence | 1 x 10⁻⁸ M | analchemres.org |

| Benzoxazole–hydrazone sensor 29 | Cr³⁺ / Al³⁺ / Fe³⁺ | Fluorescence | Not Specified | rsc.org |

| Rhodamine sensor 32 | Al³⁺ / Cu²⁺ | Fluorescence | 8.3 nM / 0.29 µM | nih.gov |

In Materials Science

While direct applications of this compound in materials science are not well-documented, its chemical nature suggests potential roles based on the properties of aromatic nitro compounds and their derivatives. Aromatic nitro compounds are fundamental building blocks in the synthesis of a wide range of materials. numberanalytics.comnih.gov

Their applications include the production of:

Dyes and pigments

Polymers

Pharmaceuticals and agrochemicals nih.govresearchgate.net

Explosives, due to the energy-releasing properties of the nitro group nih.gov

The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in synthesizing various materials. numberanalytics.comnih.gov Furthermore, the heterocyclic compounds that can be synthesized from this compound may possess interesting photophysical or electronic properties, making them candidates for use in advanced materials like organic light-emitting diodes (OLEDs) or other electronic devices. researchgate.net

Precursors for Polymer Synthesis and Functional Materials

The hydrazide functional group is a versatile building block in polymer chemistry. The terminal amine (-NH₂) of the hydrazide can readily undergo condensation reactions with aldehydes and ketones to form hydrazone linkages (-C=N-NH-C=O). This reactivity allows this compound to act as a monomer in the synthesis of polyhydrazones.

Polyhydrazones are a class of polymers known for their thermal stability and potential for post-polymerization modification. The presence of the methoxy and nitro groups on the phenyl ring of this compound would impart specific functionalities to the resulting polymer chain. These groups can influence the polymer's solubility, thermal properties, and its ability to coordinate with metal ions or participate in further chemical reactions. For instance, novel phenylcyanoacrylates with various methoxy substitutions have been synthesized and copolymerized with styrene (B11656) to create functional polymers, demonstrating the utility of such substituted aromatic compounds in polymer science.

Components in Optoelectronic Materials

Currently, there is no specific research available detailing the use of this compound in optoelectronic materials. However, the molecular structure possesses features that are common in optoelectronically active compounds. The combination of an electron-donating methoxy group and a strong electron-withdrawing nitro group on the benzene (B151609) ring creates a "push-pull" system. This electronic arrangement can lead to significant intramolecular charge transfer, a property often associated with non-linear optical (NLO) activity and other optoelectronic phenomena. The extended conjugation in Schiff base derivatives formed from this hydrazide could further enhance these properties. Regulating intermolecular π–π interactions, which can be influenced by such substitutions, is crucial for altering the optoelectronic properties of materials rsc.org.

In Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The functional groups on this compound make it an excellent candidate for designing complex, self-assembled structures.

Design of Self-Assembled Structures through Non-Covalent Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The structure of this compound is rich in sites capable of forming strong and directional non-covalent bonds, which are the basis of supramolecular self-assembly nih.gov.

Hydrogen Bonding: The hydrazide group is a powerful motif for forming hydrogen bonds. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitro group's oxygen atoms can act as hydrogen bond acceptors. Crystal structure analyses of related benzohydrazide compounds consistently reveal extensive intermolecular hydrogen bonding, leading to the formation of well-ordered one-dimensional chains or more complex three-dimensional networks nih.gov. This predictable self-assembly through hydrogen bonding is a cornerstone of crystal engineering and the design of functional molecular solids.

π-π Stacking: The electron-rich aromatic ring is capable of engaging in π-π stacking interactions. wikipedia.org These interactions, where aromatic rings align in parallel (often in an offset or displaced manner), are fundamental in the organization of many organic materials and biological systems. nih.govnih.gov The electronic nature of the ring, modified by the push-pull effect of the methoxy and nitro groups, can influence the geometry and strength of these stacking interactions. Studies on similar aromatic systems show that such interactions play a critical role in the final supramolecular architecture ucl.ac.uk.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor/Acceptor Site | Potential Outcome |

|---|---|---|

| Hydrogen Bonding | Donor: N-H (hydrazide) | Formation of chains, sheets, or 3D networks |

| Acceptor: C=O (hydrazide), O-N-O (nitro) |

Host-Guest Chemistry and Molecular Recognition Studies

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. While there are no specific studies featuring this compound in this role, its defined structure and array of functional groups suggest potential for molecular recognition. It could theoretically act as a guest, fitting into the cavity of a larger host macrocycle like a cyclodextrin (B1172386) or pillararene, driven by hydrophobic and van der Waals interactions thno.orgnih.govaalto.fi. Conversely, dimers or oligomers of this compound, self-assembled through hydrogen bonds, could form a cavity capable of encapsulating a small guest molecule. The design of such systems relies on the principles of molecular complementarity, where the size, shape, and chemical properties of the host and guest match.

As Ligands in Catalysis

The ability of hydrazide and hydrazone derivatives to chelate metal ions is well-documented, making them valuable ligands in coordination chemistry and catalysis.

Ligand Design for Transition Metal Catalysis

This compound possesses multiple potential coordination sites for metal ions. The carbonyl oxygen and the terminal amino nitrogen of the hydrazide group can act as a bidentate chelating agent, forming a stable five-membered ring with a metal center. Such coordination is a common feature in the design of catalysts for a variety of organic transformations rutgers.edu.

The substituents on the phenyl ring play a crucial role in tuning the ligand's electronic properties. The electron-withdrawing nitro group can influence the electron density at the metal center, which in turn affects the catalytic activity and selectivity of the resulting complex. Similarly, the methoxy group's position and electron-donating nature can modulate these properties. By systematically modifying these substituents, chemists can fine-tune the performance of transition metal catalysts for specific reactions, such as cross-coupling, oxidation, or reduction. Studies on other substituted hydrazide ligands have shown that they can form stable and catalytically active complexes with transition metals like copper, iron, and manganese nih.govresearchgate.net.

Table 2: Potential Metal Coordination Sites

| Functional Group | Atom | Role in Coordination |

|---|---|---|

| Hydrazide | Carbonyl Oxygen (O) | Lewis base, coordinates to metal center |

| Hydrazide | Amino Nitrogen (N) | Lewis base, coordinates to metal center |

Applications in Organic Transformations

The hydrazide functional group is a cornerstone in the synthesis of a wide array of heterocyclic compounds, owing to its nucleophilic nature and its ability to undergo condensation reactions. This compound is anticipated to be a valuable precursor for the synthesis of diverse heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The primary and most fundamental reaction of a benzohydrazide is its condensation with aldehydes or ketones to form N-acylhydrazones. For instance, in a reaction analogous to the synthesis of N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide, this compound can react with various aldehydes to yield the corresponding N'-substituted benzylidene-3-methoxy-2-nitrobenzohydrazides nih.gov. These N-acylhydrazones are not merely stable final products but are themselves versatile intermediates for further transformations.

The N-acylhydrazone scaffold derived from this compound can be utilized in cyclization reactions to construct a variety of five- and six-membered heterocyclic rings. These heterocycles are prevalent in numerous biologically active molecules. The following table illustrates potential heterocyclic systems that could be synthesized from this compound, based on established synthetic routes for other substituted benzohydrazides.

Table 1: Potential Heterocyclic Synthesis from this compound

| Starting Materials (in addition to this compound) | Resulting Heterocyclic Class | General Reaction Type |

| Dicarbonyl compounds (e.g., β-diketones) | Pyrazoles | Cyclocondensation |

| Carbon disulfide | 1,3,4-Oxadiazole-2-thiones | Cyclization |

| Isothiocyanates | 1,2,4-Triazole-3-thiones | Addition-Cyclization |

| α-Haloketones | 1,3,4-Oxadiazines | Cyclocondensation |

| Acrylonitriles | Pyrano[2,3-d]pyrimidines | Multi-component reaction nih.gov |

The presence of the methoxy and nitro groups on the benzene ring can also influence the reactivity and properties of the resulting heterocyclic compounds. The electron-withdrawing nitro group can affect the acidity of the N-H protons and the electron density of the aromatic ring, potentially influencing the regioselectivity of further substitution reactions. The methoxy group, being an electron-donating group, can also modulate the electronic properties of the molecule.

Agrochemical Research (Focusing on Lead Compound Design and Synthesis, not efficacy or safety)

The structural motifs present in this compound are of significant interest in the field of agrochemical research. Both the benzohydrazide core and the nitroaromatic moiety are found in various classes of pesticides.

A particularly relevant application of benzohydrazides in agrochemical design is in the synthesis of diacylhydrazine insecticides. nih.gov This class of compounds acts as ecdysone (B1671078) receptor agonists, disrupting the normal molting process in insects, particularly lepidopteran pests, leading to their demise. nih.govresearchgate.net These insecticides are valued for their high selectivity and low toxicity to non-target organisms. researchgate.net